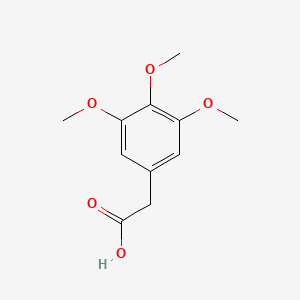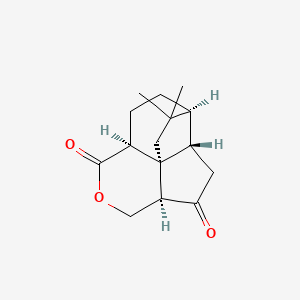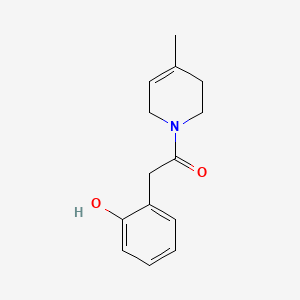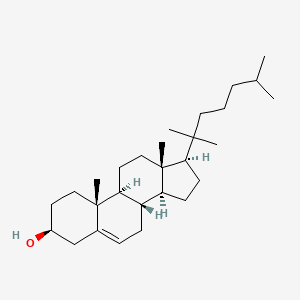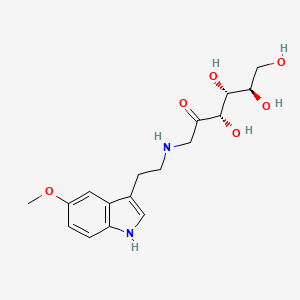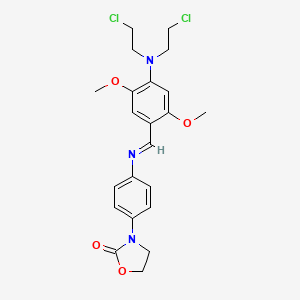
13-benzyl-1,4,7,10-tetraoxa-13-azacyclopentadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-benzyl-1,4,7,10-tetraoxa-13-azacyclopentadecane is a complex organic compound that belongs to the class of macrocyclic compounds These compounds are characterized by large ring structures that can host various functional groups, making them versatile in chemical reactions and applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 13-benzyl-1,4,7,10-tetraoxa-13-azacyclopentadecane typically involves the cyclization of linear precursors under specific conditions. One common method is the reaction of a linear polyetheramine with a benzyl halide in the presence of a base. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to 60°C
Catalyst: Potassium carbonate or sodium hydride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
13-benzyl-1,4,7,10-tetraoxa-13-azacyclopentadecane can undergo various types of chemical reactions, including:
Oxidation: The phenylmethyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form simpler amines and alcohols.
Substitution: The phenylmethyl group can be substituted with other functional groups like halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Benzaldehyde, benzoic acid
Reduction: Benzyl alcohol, primary amines
Substitution: Various substituted benzyl derivatives
Applications De Recherche Scientifique
13-benzyl-1,4,7,10-tetraoxa-13-azacyclopentadecane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Acts as a molecular probe for studying enzyme-substrate interactions.
Medicine: Potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the synthesis of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 13-benzyl-1,4,7,10-tetraoxa-13-azacyclopentadecane involves its ability to form stable complexes with metal ions and organic molecules. This property is due to the presence of multiple oxygen and nitrogen atoms in the ring structure, which can coordinate with various substrates. The molecular targets include enzymes and receptors, where the compound can modulate their activity by binding to active sites or altering their conformation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Crown Ethers: Similar in structure but lack the phenylmethyl group.
Cyclodextrins: Larger ring structures with different functional groups.
Macrocyclic Ligands: Similar coordination properties but vary in ring size and substituents.
Uniqueness
What sets 13-benzyl-1,4,7,10-tetraoxa-13-azacyclopentadecane apart is its unique combination of a macrocyclic ring with a phenylmethyl group. This combination enhances its reactivity and ability to form stable complexes, making it highly versatile in various applications.
Propriétés
Numéro CAS |
71089-11-7 |
|---|---|
Formule moléculaire |
C17H27NO4 |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
13-benzyl-1,4,7,10-tetraoxa-13-azacyclopentadecane |
InChI |
InChI=1S/C17H27NO4/c1-2-4-17(5-3-1)16-18-6-8-19-10-12-21-14-15-22-13-11-20-9-7-18/h1-5H,6-16H2 |
Clé InChI |
NYMNSQXENSRWHC-UHFFFAOYSA-N |
SMILES |
C1COCCOCCOCCOCCN1CC2=CC=CC=C2 |
SMILES canonique |
C1COCCOCCOCCOCCN1CC2=CC=CC=C2 |
| 71089-11-7 | |
Solubilité |
43.2 [ug/mL] |
Synonymes |
enzyl-aza-15-crown-5 benzylaza-15-crown-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


